molecular formula C21H21N3O4S B2442404 (2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide CAS No. 865162-07-8

(2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide

カタログ番号: B2442404
CAS番号: 865162-07-8
分子量: 411.48
InChIキー: XPPZZAZRUGXZKU-MOJFTOGDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality (2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(E)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-12-11-23-18-9-7-15(2)13-19(18)29-21(23)22-20(25)10-8-16-5-4-6-17(14-16)24(26)27/h4-10,13-14H,3,11-12H2,1-2H3/b10-8+,22-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPZZAZRUGXZKU-HEHHSMSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Structural Characteristics

The structure of the compound includes:

  • Benzothiazole moiety : Known for its role in various biological activities.
  • Acrylamide group : Often associated with anti-cancer properties.
  • Nitrophenyl group : Typically enhances biological activity through electron-withdrawing effects.

Antimicrobial Properties

Benzothiazole derivatives are recognized for their antimicrobial efficacy. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives containing nitro groups have shown enhanced antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
2-Mercaptobenzothiazole derivativesMycobacterium tuberculosis>250 µmol/L
Nitro-substituted benzothiazolesE. coli8 µmol/L
Benzothiazole derivativesStaphylococcus aureus15–20 mm inhibition zone

Anticancer Activity

Studies have demonstrated the potential of benzothiazole derivatives in cancer therapy. The acrylamide component is particularly noted for its ability to inhibit tumor cell proliferation. Research involving similar compounds has shown promising results in inducing apoptosis in cancer cell lines through various pathways, including the modulation of apoptosis-related proteins .

The biological activity of (2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with a benzothiazole structure often act as enzyme inhibitors, targeting key metabolic pathways in pathogens and cancer cells.
  • Cell Cycle Arrest : Similar derivatives have been shown to induce cell cycle arrest at various phases, leading to reduced cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels within cells, contributing to cytotoxic effects against tumor cells.

Case Studies and Research Findings

  • Antibacterial Activity Study : A study on nitro-substituted benzothiazoles demonstrated significant antibacterial activity against resistant strains of bacteria, with MIC values lower than traditional antibiotics .
  • Anticancer Efficacy : Research involving a related benzothiazole derivative showed a 70% reduction in tumor growth in vitro when treated with the compound at specific concentrations .
  • Mechanistic Insights : Investigations into the mechanism revealed that treatment with similar compounds led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in cancer cell lines .

科学的研究の応用

Medicinal Chemistry

The compound's structure allows it to interact with multiple biological targets, making it a candidate for drug development. Studies have shown that derivatives of benzo[d]thiazole exhibit:

  • Antimicrobial properties , indicating potential use in treating infections .
  • Anticancer activity , as compounds containing acrylamide structures have been reported to inhibit tumor growth through various mechanisms .

Research indicates that compounds similar to (2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide show:

  • Anti-inflammatory effects , which can be beneficial in managing chronic inflammatory diseases .
  • Antioxidant properties , providing protective effects against oxidative stress .

Case Studies and Research Findings

Several studies highlight the efficacy of compounds with similar structures:

StudyFindings
Investigation into the synthesis of benzo[d]thiazole derivatives revealed significant antimicrobial activity against various pathogens.
A study demonstrated that acrylamide derivatives could inhibit cancer cell proliferation, showcasing their potential as anticancer agents.
Research on thiazole compounds indicated their role in reducing inflammation and oxidative stress, supporting their therapeutic applications.

Synthesis and Mechanism of Action

The synthesis of (2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide typically involves multi-step reactions to incorporate its diverse functional groups. The mechanism of action likely involves:

  • Covalent bonding with biological macromolecules, such as proteins and nucleic acids, enhancing its bioactivity.
  • Interference with cellular signaling pathways, contributing to its therapeutic effects.

Q & A

Q. What are the key synthetic pathways for synthesizing (2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of a benzo[d]thiazol-2(3H)-ylidene intermediate. A common approach includes:

Thiazole Ring Formation : Condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions to form the benzothiazole core .

Substitution at Position 3 : Introduction of the 2-ethoxyethyl group via alkylation or nucleophilic substitution, ensuring regioselectivity by controlling reaction temperature and solvent polarity (e.g., DMF at 80°C) .

Acrylamide Coupling : Michael addition or condensation of 3-(3-nitrophenyl)acrylic acid derivatives with the benzothiazole intermediate, using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
Characterization :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions (e.g., downfield shifts for acrylamide carbonyls at ~165-170 ppm) .
  • Mass Spectrometry : HRMS to verify molecular ion peaks and isotopic patterns .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .

Photostability : Exposure to UV-Vis light (300-800 nm) in controlled chambers, with HPLC monitoring of degradation products .

Hydrolytic Stability : Incubation in buffers (pH 1-12) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., cleavage of the acrylamide bond) .
Storage Recommendations : Store in amber vials under inert gas (N2_2) at -20°C to minimize oxidation and photodegradation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations after 48-hour exposure .

Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the acrylamide’s potential as a Michael acceptor .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:

Identify binding poses in enzyme active sites (e.g., EGFR kinase) by aligning the acrylamide moiety with catalytic cysteine residues .

Calculate binding free energies (MM-PBSA) to correlate with experimental IC50_{50} values .

Predict ADMET properties using QSAR models (e.g., SwissADME) to optimize bioavailability .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Methodological Answer : Address discrepancies (e.g., unexpected 1^1H NMR splitting) via:

Variable Temperature NMR : Detect dynamic processes (e.g., rotamerism in the ethoxyethyl group) by acquiring spectra at 25°C and -40°C .

2D NMR Techniques : HSQC and HMBC to confirm connectivity between the benzothiazole and acrylamide moieties .

X-ray Crystallography : Resolve ambiguities by growing single crystals via slow evaporation (solvent: DCM/hexane) .

Q. How can regioselectivity challenges in benzothiazole functionalization be mitigated?

  • Methodological Answer : To avoid side reactions (e.g., O- vs. N-alkylation):

Protecting Groups : Temporarily block reactive sites (e.g., thiazole nitrogen) with Boc groups before introducing the ethoxyethyl chain .

Metal Catalysis : Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for selective C–N bond formation .

Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor N-alkylation by stabilizing transition states .

Theoretical and Methodological Integration

Q. How can this compound’s research align with broader theoretical frameworks in medicinal chemistry?

  • Methodological Answer : Link studies to:

Druglikeness Principles : Assess compliance with Lipinski’s rules and PAINS filters to avoid promiscuous binding .

Kinase Inhibition Hypotheses : Test the acrylamide’s role as a covalent inhibitor through time-dependent enzymatic assays .

Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., nitro group position) to refine pharmacophore models .

Q. What advanced separation techniques optimize purification of stereoisomers?

  • Methodological Answer : For E/Z isomer separation:

Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients .

Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary (e.g., menthol ester) to enhance crystalline diastereomer formation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。